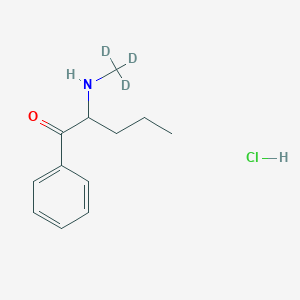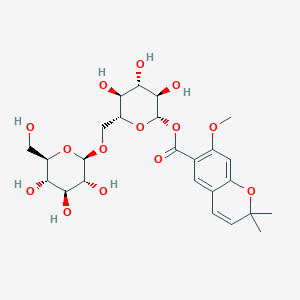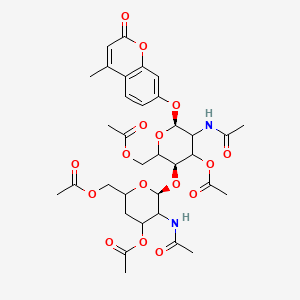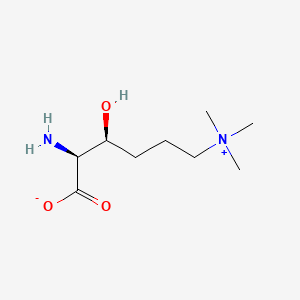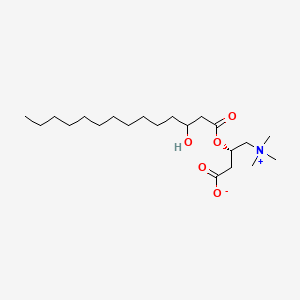
3-Hydromyristoyl Carnitine Inner Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydromyristoyl Carnitine Inner Salt is a chemical compound with the molecular formula C21H41NO5 and a molecular weight of 387.554. It is a derivative of carnitine, which plays a crucial role in the transport of fatty acids into the mitochondria for β-oxidation. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydromyristoyl Carnitine Inner Salt typically involves the esterification of myristic acid with carnitine. The reaction conditions often include the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
3-Hydromyristoyl Carnitine Inner Salt undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The carboxyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones.
Reduction: Formation of alcohols.
Substitution: Formation of esters and amides.
Aplicaciones Científicas De Investigación
3-Hydromyristoyl Carnitine Inner Salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in fatty acid metabolism and mitochondrial function.
Medicine: Investigated for its potential therapeutic effects in metabolic disorders and cardiovascular diseases.
Industry: Utilized in the production of specialized chemicals and as an additive in various formulations
Mecanismo De Acción
The mechanism of action of 3-Hydromyristoyl Carnitine Inner Salt involves its role as a carrier molecule in the transport of long-chain fatty acids across the inner mitochondrial membrane. It facilitates the conversion of fatty acids into acyl-carnitines, which are then transported into the mitochondrial matrix for β-oxidation. This process is crucial for energy production in cells .
Comparación Con Compuestos Similares
Similar Compounds
Myristoyl-L-carnitine: Similar in structure but lacks the hydroxyl group.
Palmitoyl-L-carnitine: Contains a longer fatty acid chain.
Acetyl-L-carnitine: Contains a shorter fatty acid chain and is more commonly used in supplements.
Uniqueness
3-Hydromyristoyl Carnitine Inner Salt is unique due to the presence of a hydroxyl group, which can participate in additional chemical reactions and potentially enhance its biological activity. This makes it a valuable compound for research in various fields .
Propiedades
Fórmula molecular |
C21H41NO5 |
|---|---|
Peso molecular |
387.6 g/mol |
Nombre IUPAC |
(3S)-3-(3-hydroxytetradecanoyloxy)-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C21H41NO5/c1-5-6-7-8-9-10-11-12-13-14-18(23)15-21(26)27-19(16-20(24)25)17-22(2,3)4/h18-19,23H,5-17H2,1-4H3/t18?,19-/m0/s1 |
Clave InChI |
GFAZJTUXMHGTOC-GGYWPGCISA-N |
SMILES isomérico |
CCCCCCCCCCCC(CC(=O)O[C@@H](CC(=O)[O-])C[N+](C)(C)C)O |
SMILES canónico |
CCCCCCCCCCCC(CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[3-Acetyl-4-[(2RS)-3-(diethylamino)-2-hydroxypropoxy]phenyl]-1,1-diethylurea](/img/structure/B15292598.png)
![[5-(2-Fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]methanamine](/img/structure/B15292606.png)

![trideuterio(113C)methyl 2-(2-chlorophenyl)-2-(2-oxo-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5-yl)acetate;hydrochloride](/img/structure/B15292620.png)
![2-Isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonitrile](/img/structure/B15292627.png)
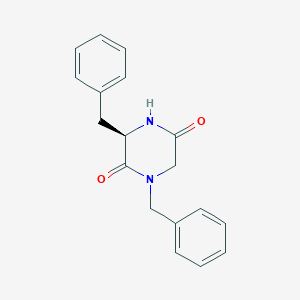
![4-[5-[(E)-2-(6-chloro-1H-benzimidazol-2-yl)-2-cyanoethenyl]thiophen-2-yl]benzoic acid](/img/structure/B15292631.png)
